4-Iodo-2-(trifluoromethyl)phenol
Overview
Description
“4-Iodo-2-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4F3IO. It has a molecular weight of 288.01 . It is used as an intermediate in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “4-Iodo-2-(trifluoromethyl)phenol” were not found in the search results, it is known to be an intermediate in organic synthesis .Molecular Structure Analysis
The InChI code for “4-Iodo-2-(trifluoromethyl)phenol” is1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H
. This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) with iodine and trifluoromethyl groups attached. Physical And Chemical Properties Analysis
“4-Iodo-2-(trifluoromethyl)phenol” is a white to yellow solid . The storage temperature is recommended to be at room temperature .Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Summary of Application : 4-Iodo-2-(trifluoromethyl)phenol is a key structural motif in active agrochemical and pharmaceutical ingredients . Its derivatives are used in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Organic Synthesis
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Pharmaceutical Intermediate
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Mizoroki-Heck Reaction
- Summary of Application : 4-Iodo-2-(trifluoromethyl)phenol may be employed as a substrate with an electron-deficient aromatic ring, during the Mizoroki-Heck reaction with acrylic acid .
- Methods of Application : The Mizoroki-Heck reaction is a palladium-catalyzed carbon–carbon cross-coupling reaction. In this reaction, an aryl halide (in this case, 4-Iodo-2-(trifluoromethyl)phenol) is coupled with an alkene (acrylic acid) to form a substituted alkene .
- Results or Outcomes : The result of this reaction is the formation of 4-trifluoromethylcinnamic acid .
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Pharmaceutical Intermediate
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Mizoroki-Heck Reaction
- Summary of Application : 4-Iodo-2-(trifluoromethyl)phenol may be employed as a substrate with an electron-deficient aromatic ring, during the Mizoroki-Heck reaction with acrylic acid .
- Methods of Application : The Mizoroki-Heck reaction is a palladium-catalyzed carbon–carbon cross-coupling reaction. In this reaction, an aryl halide (in this case, 4-Iodo-2-(trifluoromethyl)phenol) is coupled with an alkene (acrylic acid) to form a substituted alkene .
- Results or Outcomes : The result of this reaction is the formation of 4-trifluoromethylcinnamic acid .
Safety And Hazards
properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCSGNJJHAYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693495 | |
Record name | 4-Iodo-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-(trifluoromethyl)phenol | |
CAS RN |
1132942-88-1 | |
Record name | 4-Iodo-2-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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